molecular formula C23H20N2OS B304310 (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone

(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone

Cat. No. B304310
M. Wt: 372.5 g/mol
InChI Key: BUUJNWIOMQZERM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone is a chemical compound that has shown potential in scientific research for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone involves its ability to modulate various signaling pathways in the body. It has been found to inhibit the activity of certain enzymes and proteins involved in inflammation and oxidative stress. It has also been shown to induce apoptosis in cancer cells by activating certain pathways involved in cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone include its ability to reduce inflammation, oxidative stress, and cancer cell proliferation. It has also been found to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone in lab experiments is its ability to modulate multiple signaling pathways, making it useful for studying various physiological processes. However, one limitation is its potential toxicity, which requires careful dosing and monitoring in experiments.

Future Directions

There are several future directions for the study of (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone. One direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study its effects on other physiological processes, such as immune function and cardiovascular health. Additionally, further research is needed to optimize its synthesis and dosing for use in scientific research.
In conclusion, (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone is a promising compound for scientific research due to its various biochemical and physiological effects. Its ability to modulate multiple signaling pathways makes it useful for studying various physiological processes. However, its potential toxicity requires careful dosing and monitoring in experiments. Further research is needed to investigate its potential use in the treatment of neurodegenerative diseases and other physiological processes.

Synthesis Methods

The synthesis of (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone involves several steps. The starting materials include 2-acetylthiophene, 2,6-dimethylpyridine-3,5-dicarboxylic acid, and biphenyl-4-carbaldehyde. The reaction involves the condensation of these starting materials in the presence of a base and a catalyst, followed by several purification steps to obtain the final product.

Scientific Research Applications

(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone has been studied for its potential use in various scientific research applications. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

Product Name

(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone

Molecular Formula

C23H20N2OS

Molecular Weight

372.5 g/mol

IUPAC Name

(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)-(4-phenylphenyl)methanone

InChI

InChI=1S/C23H20N2OS/c1-13-14(2)19-20(24)22(27-23(19)25-15(13)3)21(26)18-11-9-17(10-12-18)16-7-5-4-6-8-16/h4-12H,24H2,1-3H3

InChI Key

BUUJNWIOMQZERM-UHFFFAOYSA-N

SMILES

CC1=C(N=C2C(=C1C)C(=C(S2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N)C

Canonical SMILES

CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C

Origin of Product

United States

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